molecular formula C10H11N3S2 B3272299 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 565198-66-5

5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B3272299
CAS No.: 565198-66-5
M. Wt: 237.3 g/mol
InChI Key: PWFZRTXZMYOYIB-UHFFFAOYSA-N
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Description

5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is an organic compound with the molecular formula C10H11N3S2. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the ethylphenyl group attached to the amino group makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-ethylphenylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 5-(2-Ethylphenyl)amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiadiazole derivatives and can lead to different applications and properties.

Properties

IUPAC Name

5-(4-ethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-7-3-5-8(6-4-7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFZRTXZMYOYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205850
Record name 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565198-66-5
Record name 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565198-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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